![molecular formula C7H10N2O B1275159 1-Propyl-1H-pyrazole-4-carbaldehyde CAS No. 473249-36-4](/img/structure/B1275159.png)
1-Propyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Propyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 .
Synthesis Analysis
The synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde involves a two-step method using N-protected 4-pyrazolilmagnesium bromide as a key intermediate . This method is simple and convenient, and it does not require laborious procedures for purification or isolation of the target compound .Molecular Structure Analysis
The molecular structure of 1-Propyl-1H-pyrazole-4-carbaldehyde is represented by the InChI code: 1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 .Chemical Reactions Analysis
Pyrazole derivatives, including 1-Propyl-1H-pyrazole-4-carbaldehyde, exhibit a wide range of chemical reactions . They are one of the most studied groups of compounds among the azole family .Physical And Chemical Properties Analysis
1-Propyl-1H-pyrazole-4-carbaldehyde is a liquid at room temperature . and should be stored in a refrigerator .Scientific Research Applications
Intermediate in Pyrazole Chemistry
1-Propyl-1H-pyrazole-4-carbaldehyde is a useful intermediate in pyrazole chemistry . It has been applied in the syntheses of various compounds, including enzyme inhibitors, ligands for supramolecular chemistry, and complexing agents .
Synthesis of Bioactive Chemicals
The pyrazole scaffold, which includes 1-Propyl-1H-pyrazole-4-carbaldehyde, is frequently used as a scaffold in the synthesis of bioactive chemicals . This is due to the wide range of applications of pyrazoles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Antimicrobial Activity
Some compounds synthesized from 1-Propyl-1H-pyrazole-4-carbaldehyde have shown significant antimicrobial activity . For example, 3-Aryl-1-phenyl-1H-pyrazole-4-carbonitriles showed significant antifungal activity against the fungus Candida albicans .
Antibacterial Evaluation
Compounds synthesized from 1-Propyl-1H-pyrazole-4-carbaldehyde have also been evaluated for their antibacterial activity . The evaluation was carried out against selected bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae .
Green Synthesis
The pyrazole scaffold, including 1-Propyl-1H-pyrazole-4-carbaldehyde, has been used in green synthesis . This is a method of chemical synthesis that aims to reduce the environmental impact of the process .
Microwave-Assisted Synthesis
The pyrazole scaffold, including 1-Propyl-1H-pyrazole-4-carbaldehyde, has been used in microwave-assisted synthesis . This is a method of chemical synthesis that uses microwave radiation to heat the reaction mixture .
Safety and Hazards
properties
IUPAC Name |
1-propylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOOENCTKLBWEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405678 | |
Record name | 1-Propyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
473249-36-4 | |
Record name | 1-Propyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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